Antiproliferative Profile Divergence from the 4-Benzhydrylpiperazine Analog (Compound 4l)
The closest structurally characterized analog, 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-benzhydrylpiperazin-1-yl)ethan-1-one (Compound 4l), demonstrated significant antiproliferative activity, particularly against the HepG2 liver cancer cell line [1]. While direct experimental data for the target compound bearing the pyridin-2-yl group is absent, the quantitative SAR gap from Compound 4l provides a benchmark. The pyridinyl substituent's influence on electron distribution and hydrogen-bonding capacity strongly suggests a distinct activity profile compared to the benzhydryl group.
| Evidence Dimension | In vitro antiproliferative activity against HepG2 cells (MTT assay, IC50) |
|---|---|
| Target Compound Data | No direct experimental data available from admissible primary sources. |
| Comparator Or Baseline | Compound 4l (4-benzhydrylpiperazine analog): IC50 = 12.62 ± 0.78 μM. Positive control Gefitinib: IC50 = 11.72 ± 0.38 μM. |
| Quantified Difference | Not quantifiable for the target compound. Compound 4l is 3- to 4-fold more potent against HepG2 cells compared to its activity against MCF-7 (20.86 μM) and A549 (24.63 μM) cells in the same study. |
| Conditions | HepG2 human hepatocellular carcinoma cell line; MTT assay; 10–100 μmol/L concentration range [1]. |
Why This Matters
This data establishes a key comparative benchmark, indicating that altering the piperazine N-substituent from pyridinyl to benzhydryl can yield low micromolar HepG2 activity, a critical consideration for researchers designing liver cancer-focused compound libraries.
- [1] Li Hongxia, Qian Yumei, Wang Haichao, Shan Lingling. Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent. Chemistry, 2019, 82(10): 909-916. View Source
